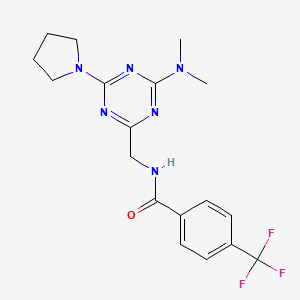

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar triazine derivatives involves multistep chemical processes that typically start from simple precursors, undergoing reactions such as palladium-catalyzed Suzuki coupling or reactions with dimethylformamide-dimethylacetal to achieve the desired structure (Kumar et al., 2003). These processes highlight the complexity and the precision required in synthesizing compounds with specific functional groups and structural configurations.

Molecular Structure Analysis

The molecular structure of related compounds, such as triazine derivatives, often reveals a planar configuration with π-conjugation across the molecule, which is critical for their chemical behavior and interaction with biological targets. Crystallographic studies, for example, have shown extensive hydrogen bonding and π–π stacking interactions that maintain the crystal structure of these molecules (Lu et al., 2004).

Chemical Reactions and Properties

Triazine compounds, including those similar to the queried molecule, participate in a variety of chemical reactions. These reactions can lead to the formation of novel compounds with potential antimicrobial activity or other significant properties. For instance, some triazine derivatives have been synthesized and screened for their in vitro antimicrobial activity, demonstrating the versatility and reactivity of these molecules (Desai et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined using various analytical techniques. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the precise molecular geometry, which is essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of these compounds in various fields. Studies on triazine derivatives have revealed their potential as inhibitors or antagonists for certain biological targets, indicating their importance in medicinal chemistry and drug design (Borzilleri et al., 2006).

Wissenschaftliche Forschungsanwendungen

Non-aqueous Capillary Electrophoresis

A study developed a non-aqueous capillary electrophoretic separation for imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI) and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This method is promising for the quality control of related pharmaceutical compounds (Ye et al., 2012).

Synthesis of Novel Compounds

Another research synthesized novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety. Some of these compounds exhibited moderate effects against certain bacterial and fungal species, indicating their potential for antimicrobial applications (Abdel‐Aziz et al., 2008).

Metabolism Study in Clinical Trials

Research on flumatinib, a novel antineoplastic tyrosine kinase inhibitor, included the identification of its metabolites in chronic myelogenous leukemia patients. This study provided insights into the main metabolic pathways of flumatinib in humans after oral administration, essential for understanding the drug's pharmacokinetics and optimizing its therapeutic use (Gong et al., 2010).

Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) was discovered as an orally active histone deacetylase inhibitor. It selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Synthesis of Aromatic Polymers

A study synthesized new aromatic polymers containing 1,3,5-triazine rings and long alkyl side chains. These polymers demonstrated solubility in nonpolar solvents and thermal stability, indicating their potential for use in materials science applications (Lin et al., 1990).

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNUTKVAJRNDJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)

![N'-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2487429.png)

![Ethyl 1-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperidine-3-carboxylate](/img/structure/B2487431.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)

![3-(4-bromophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2487434.png)

![1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487440.png)

![N-(2,5-dimethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2487442.png)